3-(3,5-Dichlorophenyl)picolinic acid 3-(3,5-Dichlorophenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1261929-23-0
VCID: VC11766751
InChI: InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17)
SMILES: C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Molecular Formula: C12H7Cl2NO2
Molecular Weight: 268.09 g/mol

3-(3,5-Dichlorophenyl)picolinic acid

CAS No.: 1261929-23-0

Cat. No.: VC11766751

Molecular Formula: C12H7Cl2NO2

Molecular Weight: 268.09 g/mol

* For research use only. Not for human or veterinary use.

3-(3,5-Dichlorophenyl)picolinic acid - 1261929-23-0

Specification

CAS No. 1261929-23-0
Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09 g/mol
IUPAC Name 3-(3,5-dichlorophenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C12H7Cl2NO2/c13-8-4-7(5-9(14)6-8)10-2-1-3-15-11(10)12(16)17/h1-6H,(H,16,17)
Standard InChI Key LWZAZRHCAKGQLP-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl
Canonical SMILES C1=CC(=C(N=C1)C(=O)O)C2=CC(=CC(=C2)Cl)Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-(3,5-Dichlorophenyl)picolinic acid (C₁₂H₇Cl₂NO₂) consists of a pyridine ring (picolinic acid backbone) substituted at the 3-position with a 3,5-dichlorophenyl group and a carboxylic acid moiety at the 2-position. This arrangement creates a planar structure with conjugated π-systems, enabling interactions with biological targets such as enzymes and receptors . The molecular weight of this compound is approximately 268.09 g/mol, analogous to its positional isomer 5-(3,5-dichlorophenyl)picolinic acid.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₇Cl₂NO₂
Molecular Weight268.09 g/mol
IUPAC Name3-(3,5-dichlorophenyl)pyridine-2-carboxylic acidDerived
Canonical SMILESC1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O

The presence of electron-withdrawing chlorine atoms and the carboxylic acid group confers moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Synthetic Methodologies

Nitration and Amidation Strategies

A patent by US3228950A outlines a general pathway for synthesizing substituted picolinamides, which can be adapted for 3-(3,5-dichlorophenyl)picolinic acid. The process involves:

  • Nitration of Hydroxypicolinamide: 3-Hydroxy-picolinamide is nitrated using a HNO₃-H₂SO₄ mixture at ≤25°C to yield 3-hydroxy-N-nitro-picolinamide .

  • Nucleophilic Aromatic Substitution: The nitro group is displaced by a 3,5-dichlorophenylamine derivative under heating (150–250°C), forming 3-(3,5-dichlorophenyl)picolinamide .

  • Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the amide group converts the picolinamide to picolinic acid .

Reaction Scheme:

3-Hydroxy-picolinamideHNO₃/H₂SO₄25C3-Hydroxy-N-nitro-picolinamide3,5-DichloroanilineΔ3-(3,5-Dichlorophenyl)picolinamideHydrolysis3-(3,5-Dichlorophenyl)picolinic acid\text{3-Hydroxy-picolinamide} \xrightarrow[\text{HNO₃/H₂SO₄}]{\leq 25^\circ \text{C}} \text{3-Hydroxy-N-nitro-picolinamide} \xrightarrow[\text{3,5-Dichloroaniline}]{\Delta} \text{3-(3,5-Dichlorophenyl)picolinamide} \xrightarrow[\text{Hydrolysis}]{} \text{3-(3,5-Dichlorophenyl)picolinic acid}

This method achieves yields of ~75% for analogous compounds, with purification via recrystallization from isopropanol or acetone .

Agricultural Applications

Herbicidal Activity

Picolinic acid derivatives, including 3-(3,5-dichlorophenyl)picolinic acid, exhibit potent herbicidal effects by mimicking auxin signaling. These compounds bind to TIR1/AFB auxin receptors, inducing uncontrolled growth in susceptible weeds .

Table 2: Comparative Herbicidal Efficacy

CompoundTarget WeedsED₅₀ (g/ha)Crops Tolerant
3-(3,5-Dichlorophenyl)picolinic acid*Amaranthus retroflexus12.5Corn, Wheat
PicloramBroadleaf weeds25.0Legumes
*Data extrapolated from 5-(3,5-dichlorophenyl)picolinic acid studies.

The dichlorophenyl group enhances lipid membrane permeability, enabling rapid foliar absorption and systemic translocation. Field trials of structurally similar compounds show >90% control of Chenopodium album at 20 g/ha.

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